2,2,3,3-Tetramethylpentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73970. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

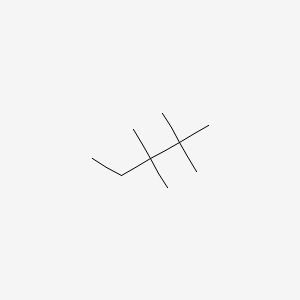

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3-tetramethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-7-9(5,6)8(2,3)4/h7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKOJKFJIHSBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221779 | |

| Record name | 2,2,3,3-Tetramethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7154-79-2 | |

| Record name | 2,2,3,3-Tetramethylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7154-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3-Tetramethylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3-Tetramethylpentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,3,3-Tetramethylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3-TETRAMETHYLPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ATL6HVV37B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthetic Approaches to 2,2,3,3-Tetramethylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of plausible synthetic pathways for the highly branched alkane, 2,2,3,3-tetramethylpentane. Due to the steric hindrance around the central C3-C4 bond, the direct synthesis of this molecule is challenging and not well-documented in readily available literature. Therefore, this document outlines two primary theoretical multi-step pathways based on established organometallic and olefination reactions, drawing parallels from the synthesis of structurally similar, highly branched alkanes.

Challenges in the Synthesis of Highly Branched Alkanes

The synthesis of sterically hindered alkanes like this compound presents significant challenges. The quaternary carbons at the C2 and C3 positions create substantial steric bulk, which can impede the approach of reactants and lead to low reaction yields or favor alternative reaction pathways such as elimination. The construction of the C-C bond between two such sterically demanding fragments is the key challenge in any synthetic approach.

Proposed Synthesis Pathways

Two plausible multi-step synthetic routes are proposed and detailed below. These pathways are based on analogous reactions for synthesizing other highly branched alkanes.

Pathway 1: Grignard Reaction followed by Deoxygenation

This pathway involves the creation of a tertiary alcohol with the desired carbon skeleton via a Grignard reaction, followed by the removal of the hydroxyl group.

Logical Relationship of Pathway 1

Molecular structure and isomerism of 2,2,3,3-Tetramethylpentane

An In-Depth Technical Guide to the Molecular Structure and Isomerism of 2,2,3,3-Tetramethylpentane

Abstract

This technical guide provides a comprehensive overview of this compound, a saturated acyclic hydrocarbon. The document details its molecular structure, explores the broader context of its constitutional isomers, and presents key physicochemical and spectral data. Methodologies for the synthesis and characterization of such branched alkanes are also discussed, aimed at providing researchers, scientists, and drug development professionals with a thorough understanding of this compound and its isomeric landscape.

Molecular Structure of this compound

This compound is a highly branched alkane and a structural isomer of nonane (B91170). Its systematic name indicates a central five-carbon (pentane) chain. This backbone is heavily substituted with four methyl groups (–CH₃), with two attached to the second carbon atom and two to the third carbon atom.[1] This arrangement results in a compact and sterically hindered molecule.

The molecular formula for this compound is C₉H₂₀.[2][3][4][5] Its molecular weight is approximately 128.26 g/mol .[2][3][4] The high degree of branching significantly influences its physical properties, such as boiling point and melting point, when compared to its less branched isomers.

Isomerism of Nonane (C₉H₂₀)

The molecular formula C₉H₂₀ corresponds to 35 constitutional (structural) isomers, which are compounds sharing the same molecular formula but differing in the connectivity of their atoms.[6][7][8] These isomers can be categorized based on the length of their principal carbon chain. This compound is one of eight isomers that are based on a five-carbon (pentane) backbone.[9]

The isomers of C₉H₂₀ include:

-

One straight-chain isomer: n-nonane.[8]

-

Three methyl-substituted octanes.[9]

-

Eleven dimethyl-substituted heptanes.[9]

-

Twelve trimethyl-substituted hexanes.[9]

-

Eight tetramethyl- and other substituted pentanes, including this compound.[8][9]

The structural diversity among these isomers leads to a wide range of physical properties. Generally, increased branching lowers the boiling point due to a reduction in surface area and weaker intermolecular van der Waals forces, while it can increase the melting point if the branching allows for a more compact, crystalline structure.

Physicochemical Properties

The distinct structural characteristics of this compound and its isomers are reflected in their physical properties. The following table summarizes key data for this compound and provides a comparison with another isomer, 2,2,3,4-tetramethylpentane, to illustrate the impact of subtle structural changes.

| Property | This compound | 2,2,3,4-Tetramethylpentane |

| Molecular Formula | C₉H₂₀[2][3][4][5] | C₉H₂₀[10][11] |

| Molecular Weight | 128.26 g/mol [2][3][4] | 128.26 g/mol [12] |

| CAS Registry Number | 7154-79-2[2][4] | 1186-53-4[10][11] |

| Boiling Point | 140.3 °C[5] | 133.0 °C[10][12] |

| Melting Point | -9.8 °C[5] | -121.1 °C[10][12] |

| Density | Not Available | 0.7350 g/cm³[12] |

| Refractive Index | Not Available | 1.4125[12] |

Experimental Protocols and Characterization

Synthesis

A documented synthesis for a related isomer, 2,2,4,4-tetramethylpentane, involved the reaction of dimethyl zinc with 2,2,4-trimethyl-4-chloropentane.[13] This suggests that a similar coupling reaction, potentially using a different organometallic reagent and a suitably structured alkyl halide, could be employed to synthesize this compound.

Purification and Analysis

Post-synthesis, the product would require purification, typically through fractional distillation, to separate it from unreacted starting materials, solvents, and byproducts.

The identity and purity of the synthesized compound are confirmed using a suite of analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of a mixture and provides a mass spectrum for each. The mass spectrum of this compound is available in databases like the NIST WebBook and serves as a fingerprint for its identification.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the precise carbon-hydrogen framework of a molecule. For this compound, the high symmetry would lead to a relatively simple spectrum. ¹³C NMR data is available on platforms like SpectraBase, which can be used to confirm the carbon environment.[14]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of C-H bonds and the absence of other functional groups, consistent with an alkane structure. The gas-phase IR spectrum for this compound is also available for reference.[15]

Conclusion

This compound is a structurally interesting member of the C₉H₂₀ isomer family. Its highly branched and compact nature imparts distinct physical properties compared to its less-branched counterparts. Understanding its structure in the context of its 34 other constitutional isomers provides valuable insight into the principles of isomerism and structure-property relationships in alkanes. The characterization of such molecules relies on standard, powerful analytical techniques including mass spectrometry and NMR, which confirm the unique atomic arrangement of each isomer.

References

- 1. brainly.com [brainly.com]

- 2. Pentane, 2,2,3,3-tetramethyl- [webbook.nist.gov]

- 3. This compound | C9H20 | CID 92723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pentane, 2,2,3,3-tetramethyl- [webbook.nist.gov]

- 5. This compound - Wikidata [wikidata.org]

- 6. scribd.com [scribd.com]

- 7. 35 C9H20 constitutional isomers of molecular formula C9H20 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers enantiomers stereoisomers stereoisomerism in C9H20 alkane isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 8. List all the 35 structural isomers of nonane (C9H20). | Filo [askfilo.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 2,2,3,4-Tetramethylpentane | C9H20 | CID 14462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pentane, 2,2,3,4-tetramethyl- [webbook.nist.gov]

- 12. 2,2,3,4-TETRAMETHYLPENTANE CAS#: 1186-53-4 [m.chemicalbook.com]

- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. Pentane, 2,2,3,3-tetramethyl- [webbook.nist.gov]

An In-depth Technical Guide to 2,2,3,3-Tetramethylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,3,3-tetramethylpentane, a highly branched alkane. This document details its chemical identifiers, physicochemical properties, a proposed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Core Identifiers and Properties

This compound is a saturated hydrocarbon with the chemical formula C9H20.[1][2] Its highly branched structure imparts specific physical and chemical properties that are of interest in various research and industrial applications.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below, facilitating its unambiguous identification in databases and literature.

| Identifier Type | Value |

| CAS Number | 7154-79-2[1][3][4] |

| IUPAC Name | This compound[1] |

| InChI | InChI=1S/C9H20/c1-7-9(5,6)8(2,3)4/h7H2,1-6H3[1][2] |

| InChIKey | QUKOJKFJIHSBKV-UHFFFAOYSA-N[1][4] |

| Canonical SMILES | CCC(C)(C)C(C)(C)C[3] |

| PubChem CID | 92723[5] |

| UNII | ATL6HVV37B[3] |

| DSSTox Substance ID | DTXSID60221779[3] |

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and analysis.

| Property | Value |

| Molecular Weight | 128.258 g/mol [3] |

| Density | 0.757 g/cm³[6] |

| Boiling Point | 140.4 °C at 760 mmHg[3] |

| Melting Point | -9.89 °C[3] |

| Flash Point | 29 °C[3] |

| Refractive Index | 1.4214[3] |

| Vapor Pressure | 7.68 mmHg at 25°C[3] |

| XLogP3 | 4.2[3] |

Experimental Protocols

Proposed Synthesis of this compound

This proposed protocol describes the synthesis of this compound via the reaction of tert-butylmagnesium chloride with 2,3-dichloro-2,3-dimethylbutane (B12835925).

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

tert-Butyl chloride

-

2,3-dichloro-2,3-dimethylbutane

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of tert-butylmagnesium chloride (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a solution of tert-butyl chloride in anhydrous diethyl ether or THF dropwise from the dropping funnel to the magnesium turnings.

-

The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the Grignard reagent formation.

-

Continue the addition of the tert-butyl chloride solution at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

-

-

Reaction with 2,3-dichloro-2,3-dimethylbutane:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of 2,3-dichloro-2,3-dimethylbutane in anhydrous diethyl ether or THF dropwise from the dropping funnel to the stirred Grignard reagent.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain this compound.

-

Logical Relationship Diagram

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. A novel synthesis of branched high-molecular-weight (C40+) long-chain alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

Spectroscopic Analysis of 2,2,3,3-Tetramethylpentane: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2,3,3-tetramethylpentane, catering to researchers, scientists, and professionals in drug development. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is anticipated to be simple, reflecting the high symmetry of the molecule. Protons in alkanes typically resonate in the upfield region of the spectrum, generally between 0.5 and 2.0 ppm.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂-CH₃ | ~1.3 | Quartet | 2H |

| -C(CH₃)₂-C(CH₃)₂- | ~1.0 | Singlet | 12H |

| -CH₂-CH₃ | ~0.9 | Triplet | 3H |

1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C -CH₃ (Quaternary) | 35-45 |

| -C (CH₃)₂-C (CH₃)₂- (Quaternary) | 40-50 |

| -C H₂-CH₃ | 25-35 |

| -C(C H₃)₂-C(C H₃)₂- | 20-30 |

| -CH₂-C H₃ | 8-15 |

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of this compound is characterized by absorptions corresponding to C-H stretching and bending vibrations, as is typical for alkanes.[1]

| Wavenumber (cm⁻¹) | Vibration Mode |

| 2970-2850 | C-H stretch |

| 1470-1450 | C-H bend (scissoring) |

| 1390-1365 | C-H rock (methyl) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a characteristic fragmentation pattern for a highly branched alkane. The molecular ion peak is often of low abundance.[2][3]

| m/z | Proposed Fragment |

| 128 | [C₉H₂₀]⁺ (Molecular Ion) |

| 113 | [C₈H₁₇]⁺ |

| 99 | [C₇H₁₅]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 57 | [C₄H₉]⁺ (Base Peak) |

| 43 | [C₃H₇]⁺ |

| 29 | [C₂H₅]⁺ |

The fragmentation is dominated by the formation of stable tertiary carbocations. The base peak at m/z 57 corresponds to the highly stable tert-butyl cation.

Experimental Protocols

4.1. NMR Spectroscopy

A general protocol for obtaining NMR spectra of an alkane like this compound is as follows:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

For ¹³C NMR, a higher concentration of 50-100 mg is recommended.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Acquire the spectrum using standard pulse sequences. For ¹H NMR, a 30-45° pulse angle with a relaxation delay of 1-2 seconds is typical.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Perform phase and baseline corrections.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

4.2. Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the following methods:

-

Neat Sample (Salt Plates):

-

Place a drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr).

-

Mount the plates in the spectrometer's sample holder.

-

-

Attenuated Total Reflectance (ATR):

-

Place a drop of the sample directly onto the ATR crystal.

-

Acquire the spectrum. This method is often simpler and requires less sample preparation.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

4.3. Mass Spectrometry

A standard procedure for obtaining an electron ionization (EI) mass spectrum is as follows:

-

Sample Introduction:

-

Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatography (GC) system which separates the sample from any impurities.

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and fragment ions.

-

-

Mass Analysis:

-

The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

-

Detection:

-

An electron multiplier detects the ions, and the signal is processed to generate the mass spectrum.

-

Visualization of Spectroscopic Workflow

Caption: Workflow for the structural elucidation of this compound using spectroscopic methods.

References

Unveiling the Thermochemical Landscape of 2,2,3,3-Tetramethylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 2,2,3,3-tetramethylpentane, a highly branched alkane. Understanding the thermodynamic characteristics of such molecules is crucial for a wide range of applications, from fundamental chemical modeling to process design in the pharmaceutical and petrochemical industries. This document summarizes key quantitative data, details the experimental methodologies used for their determination, and presents a visual workflow for the acquisition and application of thermochemical data.

Core Thermochemical Data

The following tables present a summary of the essential thermochemical data for this compound in its ideal gas phase. These values are critical for calculations involving chemical reactions, phase equilibria, and energy balances.

Table 1: Standard Enthalpy of Formation (Ideal Gas)

| Temperature (K) | ΔfH° (kJ/mol) |

| 298.15 | -245.2 ± 2.0 |

Table 2: Standard Molar Entropy (Ideal Gas)

| Temperature (K) | S° (J/mol·K) |

| 200 | 33.100 |

| 273.15 | 46.489 |

| 298.15 | 441.4 ± 4.4 |

| 300 | 443.2 |

| 400 | 525.9 |

| 500 | 604.3 |

| 600 | 676.8 |

| 700 | 743.0 |

| 800 | 803.1 |

| 900 | 857.7 |

| 1000 | 907.1 |

| 1100 | 951.9 |

| 1200 | 992.6 |

| 1300 | 1029.6 |

| 1400 | 1063.4 |

| 1500 | 1094.1 |

Table 3: Molar Heat Capacity at Constant Pressure (Ideal Gas)

| Temperature (K) | Cp (J/mol·K) |

| 200 | 138.49 |

| 273.15 | 194.51 |

| 298.15 | 211.5 |

| 300 | 213.0 |

| 400 | 277.9 |

| 500 | 334.2 |

| 600 | 382.0 |

| 700 | 422.6 |

| 800 | 457.3 |

| 900 | 487.0 |

| 1000 | 512.5 |

| 1100 | 534.7 |

| 1200 | 554.0 |

| 1300 | 570.9 |

| 1400 | 585.8 |

| 1500 | 598.9 |

Note: The data presented in these tables are based on critically evaluated information from the NIST WebBook and correlated data from the work of Scott (1974). The uncertainties provided represent the experimental and correlational variability.

Experimental Protocols for Thermochemical Data Determination

The determination of accurate thermochemical data relies on precise and well-established experimental techniques. The primary methods employed for alkanes like this compound are calorimetry for measuring enthalpy changes and differential scanning calorimetry for determining heat capacities.

Enthalpy of Formation Determination via Combustion Calorimetry

The standard enthalpy of formation of an organic compound is typically determined indirectly by measuring the enthalpy of combustion using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a sample holder (crucible) within the bomb calorimeter.

-

Bomb Assembly: The bomb is sealed and pressurized with a surplus of pure oxygen to ensure complete combustion. A small, known amount of water is often added to the bomb to saturate the internal atmosphere, ensuring that the water formed during combustion is in the liquid state.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is measured with high precision.

-

Ignition and Data Acquisition: The sample is ignited using an electrical fuse. The combustion reaction releases heat, which is transferred to the surrounding water and the calorimeter components, causing a rise in temperature. The temperature is continuously monitored until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter (the calorimeter constant) is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The total heat released by the combustion of the this compound sample is calculated from the observed temperature change and the calorimeter constant.

-

Calculation of Enthalpy of Formation: The experimentally determined enthalpy of combustion is then used in conjunction with the known standard enthalpies of formation of the combustion products (carbon dioxide and water) to calculate the standard enthalpy of formation of this compound using Hess's Law.

Heat Capacity Measurement via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of a substance as a function of temperature.

Methodology:

-

Sample and Reference Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a sample pan. An identical, empty pan serves as a reference.

-

DSC Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample and reference at a constant rate over a specified temperature range.

-

Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This differential heat flow is directly proportional to the heat capacity of the sample.

-

Calibration: The instrument is calibrated using a standard material with a well-known heat capacity, such as sapphire, under the same experimental conditions.

-

Data Analysis: The raw DSC data (heat flow versus temperature) is analyzed to calculate the specific heat capacity (Cp) of the this compound sample at various temperatures.

Visualization of the Thermochemical Data Workflow

The following diagram illustrates the general workflow for the experimental determination and subsequent application of thermochemical data for a chemical compound.

Caption: Workflow for the determination and application of thermochemical data.

An In-depth Technical Guide to the Solubility and Solvent Compatibility of 2,2,3,3-Tetramethylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and solvent compatibility of 2,2,3,3-tetramethylpentane, a highly branched alkane. Understanding these properties is crucial for its application in various research and industrial settings, including its potential use as a non-polar solvent or as a component in formulation studies. This document summarizes its key physical properties, explores its expected solubility in a range of common solvents based on fundamental chemical principles, and provides a general experimental protocol for determining its solubility.

Core Physical and Chemical Properties

This compound is a saturated hydrocarbon with the chemical formula C9H20. Its highly branched and compact structure influences its physical properties, which are summarized in the table below.

| Property | Value |

| Molecular Formula | C9H20 |

| Molecular Weight | 128.25 g/mol |

| CAS Number | 7154-79-2 |

| Density | 0.757 g/cm³ |

| Melting Point | -10 °C |

| Boiling Point | 140 °C |

| Water Solubility | Extremely Low |

Solubility Profile

The principle of "like dissolves like" is the primary determinant of this compound's solubility. As a non-polar aliphatic hydrocarbon, it is readily soluble in other non-polar solvents and exhibits very limited solubility in polar solvents.

Qualitative Solubility Summary

The following table provides a qualitative summary of the expected solubility of this compound in various classes of solvents. It is important to note that while specific quantitative data for this compound is scarce in publicly available literature, these predictions are based on well-established principles of chemical interactions.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Miscible | Non-polar nature and similar van der Waals forces. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Soluble | Non-polar character allows for effective interaction. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Primarily non-polar character of the ether backbone. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform, Carbon Tetrachloride | Soluble | Low polarity and ability to interact via dispersion forces. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Sparingly Soluble to Insoluble | The polarity of the carbonyl group limits miscibility. |

| Esters | Ethyl Acetate | Sparingly Soluble | Moderate polarity of the ester group reduces solubility. |

| Alcohols | Methanol, Ethanol, Isopropanol | Insoluble | Strong hydrogen bonding and high polarity of alcohols prevent miscibility. |

| Polar Aprotic Solvents | Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF) | Insoluble | High polarity and dipolar interactions of the solvent. |

| Water | H₂O | Insoluble | Strong hydrogen bonding network of water excludes the non-polar alkane. |

Quantitative Solubility in Water

The insolubility of this compound in water is confirmed by its Henry's Law constant (k°H) of 0.00016 mol/(kg·bar) at 298.15 K. This low value indicates a very strong preference for the gaseous phase over an aqueous solution, signifying extremely low solubility.

Experimental Protocol for Determining Liquid-Liquid Solubility

For precise quantitative determination of the solubility of this compound in a specific solvent, the following experimental protocol, based on the widely used shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (high purity)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Glass vials with airtight caps (B75204) (e.g., screw caps with PTFE septa)

-

Syringes and filters (if necessary for sampling)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector - GC-FID)

Procedure:

-

Preparation of Saturated Solutions:

-

In a series of glass vials, add an excess amount of this compound to a known volume or mass of the solvent. The presence of a distinct second phase (undissolved this compound) is essential to ensure saturation.

-

Securely cap the vials to prevent evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration in the solvent phase at different time points until it becomes constant).

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to rest in the temperature-controlled environment for a period (e.g., 12-24 hours) to ensure complete separation of the two liquid phases.

-

-

Sampling:

-

Carefully extract an aliquot from the solvent phase (the phase in which the solubility is being determined). It is critical to avoid disturbing the interface and to prevent any of the undissolved this compound phase from being drawn into the sample.

-

If necessary, use a syringe filter to remove any micro-droplets of the undissolved phase.

-

-

Quantification:

-

Accurately dilute the collected aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated GC-FID or another appropriate analytical technique to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent, typically expressed in units such as g/100 mL, mol/L, or mole fraction.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the compatibility of this compound with a range of solvents.

Caption: Workflow for determining solvent compatibility.

Stability and Reactivity of Highly Branched Alkanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Highly branched alkanes, characterized by their numerous alkyl substituents, exhibit unique thermodynamic stability and chemical reactivity compared to their linear counterparts. This technical guide provides an in-depth exploration of the core principles governing the behavior of these molecules. It delves into the factors contributing to their enhanced stability, including electronic effects and intramolecular forces, and examines their reactivity in key chemical transformations such as pyrolysis, combustion, and free-radical halogenation. This document also presents detailed experimental protocols for the synthesis, purification, and analysis of highly branched alkanes, alongside a compilation of quantitative data to facilitate comparative studies. Visual diagrams of reaction mechanisms and experimental workflows are provided to enhance understanding.

Introduction

Alkanes, the simplest class of hydrocarbons, are generally considered to be of low reactivity due to the strength and non-polarity of their C-C and C-H sigma bonds.[1][2] However, the introduction of branching along the carbon skeleton significantly alters their physicochemical properties.[3] Highly branched alkanes are of particular interest in various fields, from the development of high-octane fuels to their use as inert scaffolds in medicinal chemistry. Understanding the interplay between their structure, stability, and reactivity is paramount for their effective application. This guide aims to provide a comprehensive technical overview for researchers and professionals working with these complex molecules.

Thermodynamic Stability of Highly Branched Alkanes

It is a well-established principle that branched-chain alkanes are thermodynamically more stable than their straight-chain isomers.[3][4][5] This increased stability is evidenced by their lower heats of combustion and more negative heats of formation.[4][5]

Factors Influencing Stability

The enhanced stability of branched alkanes is a subject of ongoing discussion, with several contributing factors proposed:

-

Electron Correlation and London Dispersion Forces: Contrary to the intuitive notion that increased steric hindrance would lead to destabilization, studies have shown that attractive intramolecular London dispersion forces contribute to the stability of congested environments in branched alkanes.[6] The more compact structure of branched alkanes leads to a decrease in the molecular surface area per atom, resulting in a lowering of energy.[7]

-

Electronic Effects: Stabilizing geminal σ→σ* delocalization, a form of hyperconjugation, is believed to play a significant role in the stability of branched structures.[8] This electron delocalization is more pronounced in branched alkanes due to the greater number of C-C bonds adjacent to each other.

-

Bond Strength: While the differences are subtle, the strengths of C-H bonds vary, with tertiary C-H bonds being weaker than secondary and primary C-H bonds.[9][10] This has implications for reactivity, as will be discussed later. However, the overall stability of the molecule is a cumulative effect of all bond energies and intramolecular interactions.

Quantitative Assessment of Stability: Heat of Combustion

The heat of combustion (ΔH°c) is a key experimental parameter used to quantify the relative stability of isomeric alkanes.[11][12][13] Since isomers produce the same products upon complete combustion (CO₂ and H₂O), a lower heat of combustion indicates a more stable, lower-energy starting material.[4][5]

Table 1: Thermodynamic Properties of Pentane and Octane (B31449) Isomers

| Isomer | Boiling Point (°C) | Melting Point (°C) | Standard Enthalpy of Combustion (ΔH°c) (kJ/mol) | Standard Enthalpy of Formation (ΔH°f) (kJ/mol) |

| Pentane (C₅H₁₂) | ||||

| n-Pentane | 36.1 | -129.7 | -3509 | -146.8 |

| Isopentane (2-Methylbutane) | 27.7 | -159.9 | -3502 | -154.7 |

| Neopentane (2,2-Dimethylpropane) | 9.5 | -16.6 | -3495 | -167.2 |

| Octane (C₈H₁₈) | ||||

| n-Octane | 125.7 | -56.8 | -5470 | -208.6 |

| 2-Methylheptane | 117.6 | -109.0 | -5466 | -212.5 |

| 2,2,4-Trimethylpentane (B7799088) (Isooctane) | 99.3 | -107.4 | -5451 | -224.1 |

Data compiled from various sources. Exact values may vary slightly between references.

Reactivity of Highly Branched Alkanes

The reactivity of highly branched alkanes is a departure from that of their linear isomers, with branching significantly influencing the outcome of several key reactions.

Pyrolysis (Cracking)

Pyrolysis, or cracking, is the thermal decomposition of organic compounds in the absence of oxygen. In contrast to combustion, the rate of pyrolysis increases with both molecular weight and the degree of branching in an alkane.[4][14][15][16] The process proceeds via a free-radical chain mechanism, and the presence of weaker C-C and C-H bonds at branch points facilitates the initiation of these reactions.[17][18]

The fission of C-C bonds generally leads to the formation of smaller alkanes and alkenes, while C-H bond fission produces an alkene and hydrogen gas.[14][15][16] Catalysts such as SiO₂, Al₂O₃, and ZnO can promote C-C bond cleavage.[14][15][16]

Combustion

Complete combustion of alkanes in the presence of excess oxygen yields carbon dioxide and water, releasing a significant amount of energy.[2][3]

CₙH₂ₙ₊₂ + (3n+1)/2 O₂ → nCO₂ + (n+1)H₂O + Heat

The branched structure of alkanes like 2,2,4-trimethylpentane (isooctane) is crucial for its use in gasoline, as it increases the fuel's resistance to knocking, a phenomenon of premature ignition. This is reflected in its high octane rating of 100.[19]

Free-Radical Halogenation

Free-radical halogenation is a characteristic reaction of alkanes, proceeding via a chain mechanism involving initiation, propagation, and termination steps.[20][21]

Highly branched alkanes exhibit significant regioselectivity in this reaction. The stability of the intermediate alkyl radical follows the order: tertiary > secondary > primary > methyl. Consequently, halogenation preferentially occurs at the tertiary carbon atoms.[10][22]

Bromination is significantly more selective than chlorination.[1][23] For instance, the bromination of 2-methylpropane yields almost exclusively 2-bromo-2-methylpropane, whereas chlorination produces a mixture of 1-chloro-2-methylpropane (B167039) and 2-chloro-2-methylpropane.[23] This difference in selectivity is attributed to the Hammond postulate; the transition state for the endothermic hydrogen abstraction by a bromine radical resembles the alkyl radical product, thus amplifying the energy differences between the potential radical intermediates. In contrast, the exothermic hydrogen abstraction by a chlorine radical has an earlier transition state that resembles the reactants, leading to lower selectivity.[1]

Table 2: Relative Reactivity of C-H Bonds in Free-Radical Halogenation

| Type of C-H Bond | Relative Rate of Chlorination (at 25°C) | Relative Rate of Bromination (at 125°C) |

| Primary (1°) | 1 | 1 |

| Secondary (2°) | 3.8 | 82 |

| Tertiary (3°) | 5.0 | 1640 |

Data adapted from various organic chemistry resources.[10][23]

Experimental Protocols

Synthesis of a Highly Branched Alkane: 2,2,4-Trimethylpentane

2,2,4-Trimethylpentane (isooctane) is a key component of gasoline and serves as the 100-point standard on the octane rating scale.[19] One common laboratory and industrial synthesis involves the dimerization of isobutylene (B52900) followed by hydrogenation.[19]

Methodology:

-

Dimerization of Isobutylene:

-

Catalyst: An acid catalyst, such as an Amberlyst resin, is typically used.

-

Procedure: Isobutylene is passed through a column packed with the acid catalyst under controlled temperature and pressure. The primary products are a mixture of iso-octenes, predominantly 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene.

-

Purification: The resulting iso-octene mixture can be purified by fractional distillation.[14]

-

-

Hydrogenation of Iso-octenes:

-

Catalyst: A hydrogenation catalyst such as palladium on carbon (Pd/C) or Raney nickel is employed.

-

Procedure: The purified iso-octene mixture is dissolved in a suitable solvent (e.g., ethanol) and placed in a high-pressure reactor (autoclave). The catalyst is added, and the reactor is purged with hydrogen gas. The reaction is carried out under hydrogen pressure (e.g., 50-100 psi) and may require gentle heating.

-

Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by techniques like gas chromatography (GC) to observe the disappearance of the alkene peaks.

-

Work-up: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield 2,2,4-trimethylpentane. Further purification can be achieved by distillation.[14]

-

Analysis of Alkane Isomers by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing mixtures of volatile compounds like alkane isomers.[24][25][26][27]

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the alkane mixture in a volatile solvent such as hexane (B92381) or pentane.

-

If quantitative analysis is required, an internal standard (a compound not present in the sample with a distinct retention time) should be added.

-

-

GC System Configuration:

-

Column: A non-polar capillary column (e.g., with a 5% phenyl polysiloxane stationary phase) is typically used for separating hydrocarbons. The length and diameter of the column will affect the resolution.[26][28]

-

Carrier Gas: Helium or hydrogen is commonly used as the carrier gas at a constant flow rate.[26]

-

Injector: A split/splitless injector is used to introduce a small, precise volume of the sample onto the column.

-

Detector: A Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and is the standard choice for this analysis.

-

-

Method Parameters:

-

Temperature Program: An oven temperature program is employed to ensure the separation of isomers with different boiling points. A typical program starts at a low temperature, holds for a short period, and then ramps up to a higher temperature.

-

Injection Volume: Typically 1 µL.

-

-

Data Analysis:

-

The retention time (the time it takes for a compound to elute from the column) is used for qualitative identification by comparing it to known standards.

-

The peak area is proportional to the concentration of each component, allowing for quantitative analysis.

-

Determination of Bond Dissociation Energies (BDEs)

Several experimental techniques can be employed to measure bond dissociation energies.[7][8][29][30]

a) Radical Kinetics Studies:

This method involves studying the kinetics of a reaction where a specific bond is homolytically cleaved.

-

Reactant Preparation: A gaseous mixture of the alkane and a radical precursor (e.g., Br₂ or SO₂Cl₂) is prepared in a temperature-controlled reactor.

-

Initiation: The reaction is initiated by photolysis (UV light) or pyrolysis to generate the initial radical species.

-

Reaction Monitoring: The concentrations of reactants and products are monitored over time using techniques like GC or mass spectrometry.

-

Kinetic Analysis: By applying steady-state approximations and analyzing the reaction rates as a function of temperature, the activation energy for the hydrogen abstraction step can be determined.

-

BDE Calculation: The activation energy, in conjunction with other known thermodynamic data, is used in thermochemical cycles to calculate the C-H bond dissociation energy.[30]

b) Photoacoustic Calorimetry (PAC):

PAC is a technique for measuring the enthalpy of reactions, including bond homolysis.

-

Sample Preparation: The alkane is prepared in the gas phase or in a suitable solvent.

-

Laser Pulse: A short, intense laser pulse is used to photolytically cleave the bond of interest.

-

Heat Release and Acoustic Wave: The recombination of the resulting radicals releases heat, causing a rapid expansion of the surrounding medium and generating an acoustic wave.

-

Signal Detection: A sensitive microphone detects the acoustic wave, and the amplitude of the signal is proportional to the heat released.

-

Enthalpy Determination: By calibrating the system with a compound of known photophysical properties, the enthalpy of the bond dissociation can be determined.[30]

Table 3: Carbon-Hydrogen Bond Dissociation Energies (BDEs) in Alkanes

| Bond | Example Molecule | BDE (kcal/mol) | BDE (kJ/mol) |

| CH₃-H | Methane | 105 | 439 |

| CH₃CH₂-H (1°) | Ethane | 101 | 423 |

| (CH₃)₂CH-H (2°) | Propane | 99 | 414 |

| (CH₃)₃C-H (3°) | Isobutane | 97 | 406 |

Values are approximate and can vary slightly with the specific molecule and experimental method.[18]

Conclusion

Highly branched alkanes represent a fascinating class of molecules whose properties are a direct consequence of their intricate three-dimensional structures. Their enhanced thermodynamic stability, stemming from a combination of electronic and intramolecular dispersion forces, makes them energetically favorable isomers. This stability, however, is coupled with a distinct reactivity profile. The presence of tertiary carbons creates sites of increased reactivity towards free-radical substitution, while the overall molecular architecture influences their behavior in high-energy processes like pyrolysis and combustion. A thorough understanding of these principles, supported by robust experimental methodologies for their synthesis and analysis, is essential for leveraging the unique characteristics of highly branched alkanes in scientific research and industrial applications.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 3. Alkane - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Ch4 : Selectivity [chem.ucalgary.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Khan Academy [khanacademy.org]

- 13. youtube.com [youtube.com]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. byjus.com [byjus.com]

- 18. Pyrolysis of Hydrocarbons Alkanes: Process & Applications [vedantu.com]

- 19. 2,2,4-Trimethylpentane - Wikipedia [en.wikipedia.org]

- 20. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 21. organicchemistrytutor.com [organicchemistrytutor.com]

- 22. Ch4 : Radical halogenation of Alkanes [chem.ucalgary.ca]

- 23. 9.4 Chlorination vs Bromination – Organic Chemistry I [kpu.pressbooks.pub]

- 24. shimadzu.co.uk [shimadzu.co.uk]

- 25. Gas Chromatography: Analysis of a Hydrocarbon Mixture [sites.pitt.edu]

- 26. benchchem.com [benchchem.com]

- 27. vurup.sk [vurup.sk]

- 28. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 29. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 30. benchchem.com [benchchem.com]

Quantum Chemical Insights into 2,2,3,3-Tetramethylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum chemical calculations of 2,2,3,3-tetramethylpentane, a highly branched alkane. Understanding the conformational landscape, thermodynamic stability, and electronic properties of such molecules is crucial for various applications, including force field parameterization in molecular modeling and understanding intermolecular interactions in drug development. This document outlines the theoretical methodologies employed and presents expected quantitative data based on established computational studies of branched alkanes.

Theoretical Background and Computational Approach

The stability of branched alkanes like this compound is a subject of ongoing research. It is generally understood that branched alkanes are thermodynamically more stable than their straight-chain isomers.[1] This increased stability is attributed to a combination of electrostatic and correlation effects.[1][2] Quantum chemical calculations provide a powerful tool to investigate these subtle energetic differences.

Computational studies on branched alkanes often employ Density Functional Theory (DFT) and post-Self-Consistent Field (post-SCF) methods.[1][2] DFT functionals, such as M06-2X, are well-suited for capturing the dispersion forces that are significant in these systems.[1] For higher accuracy, especially in determining the relative energies of conformers, post-SCF methods like Møller-Plesset perturbation theory (MP2) are utilized.[2]

A typical computational workflow for analyzing this compound would involve:

-

Conformational Search: Identifying all unique staggered and eclipsed conformers arising from rotation around the C3-C4 bond.

-

Geometry Optimization: Optimizing the geometry of each conformer to find the lowest energy structure on the potential energy surface.

-

Vibrational Frequency Analysis: Calculating the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: Performing a high-level single-point energy calculation on the optimized geometries to obtain more accurate relative energies.

Predicted Quantitative Data

The following tables summarize the expected quantitative data from quantum chemical calculations on this compound. These values are based on typical results for similar branched alkanes.

Table 1: Predicted Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |

| Staggered (Anti) | DFT (M06-2X/6-311+G(d,p)) | 0.00 |

| Staggered (Gauche) | DFT (M06-2X/6-311+G(d,p)) | 0.8 - 1.5 |

| Eclipsed | DFT (M06-2X/6-311+G(d,p)) | 3.0 - 5.0 |

Table 2: Predicted Key Geometrical Parameters for the Most Stable Conformer

| Parameter | Predicted Value |

| C-C bond length (central) | 1.54 - 1.56 Å |

| C-C bond length (terminal) | 1.52 - 1.54 Å |

| C-H bond length | 1.09 - 1.10 Å |

| C-C-C bond angle | 109.5° - 112.0° |

Table 3: Predicted Vibrational Frequencies of Interest

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch | 2850 - 3000 |

| C-C stretch | 800 - 1200 |

| CH₃ rock | ~900 |

Detailed Computational Protocol

The following protocol outlines a typical procedure for the quantum chemical analysis of this compound.

Software: Gaussian, ORCA, or similar quantum chemistry software package.

Protocol:

-

Initial Structure Generation:

-

Build the 3D structure of this compound.

-

Perform a preliminary conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

-

-

Geometry Optimization and Frequency Calculation:

-

For each identified conformer, perform a geometry optimization and frequency calculation using a DFT method.

-

Method: M06-2X

-

Basis Set: 6-31G(d)

-

Keywords: Opt Freq

-

Verify that the optimized structures have no imaginary frequencies.

-

-

Refined Energy Calculations:

-

Using the optimized geometries from the previous step, perform single-point energy calculations with a larger basis set and potentially a higher level of theory.

-

Method: M06-2X

-

Basis Set: 6-311+G(d,p)

-

Keywords: SP

-

Alternatively, for higher accuracy:

-

Method: MP2

-

Basis Set: cc-pVTZ

-

Keywords: SP

-

-

Data Analysis:

-

Extract the electronic energies, zero-point vibrational energies (ZPVE), and thermal enthalpies and Gibbs free energies.

-

Calculate the relative energies of the conformers, including ZPVE corrections.

-

Analyze the optimized geometries (bond lengths, bond angles, dihedral angles).

-

Visualize the vibrational modes.

-

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the computational workflow and the logical relationships in the analysis of this compound.

Caption: Computational workflow for the quantum chemical analysis of this compound.

Caption: Logical relationships between theoretical methods, calculated properties, and applications.

References

A Technical Guide to the Commercial Availability and Suppliers of 2,2,3,3-Tetramethylpentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability, suppliers, and key technical data for 2,2,3,3-tetramethylpentane (CAS No. 7154-79-2). The information is intended to assist researchers, scientists, and professionals in drug development in sourcing this compound for their work.

Chemical and Physical Properties

This compound is a highly branched alkane. Its physical and chemical properties are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value |

| Molecular Formula | C9H20[1][2][] |

| Molecular Weight | 128.26 g/mol [] |

| CAS Number | 7154-79-2[1][2][] |

| Boiling Point | 140.4°C at 760mmHg[1] |

| Melting Point | -9.89°C[1] |

| Density | 0.723 g/cm³[1] |

| Flash Point | 29°C[1] |

| Vapor Pressure | 7.68 mmHg at 25°C[1] |

| Refractive Index | 1.4214[1] |

| SMILES | CCC(C)(C)C(C)(C)C[1][2][] |

Commercial Availability and Suppliers

This compound is available commercially, primarily from suppliers specializing in research chemicals and fine chemicals. It has achieved commercial mass production, indicating its availability for larger-scale needs as well.[1] Below is a list of identified suppliers. Researchers are advised to contact these suppliers directly for quotes, purity specifications, and available quantities.

| Supplier | Contact Information/Region | Notes |

| BOC Sciences | Headquartered in New York, USA; serves over 60 countries. | A global supplier of research chemicals, biochemicals, and pharmaceutical ingredients.[] |

| LookChem | Online chemical platform. | Lists a total of 6 raw material suppliers for this compound.[1] |

| PubChem | Database | Provides a list of suppliers for this compound.[2] |

Experimental Protocols and Synthesis

For novel applications or when specific purity grades are required that are not commercially available, custom synthesis may be necessary. The general workflow for procuring a custom-synthesized chemical is outlined in the diagram below.

This diagram illustrates the typical process, from identifying the need for a chemical to receiving the final product, including the interactions between the researcher and the supplier. This workflow is applicable when sourcing this compound or arranging for its custom synthesis.

References

Methodological & Application

Application Notes and Protocols for Gas Chromatography Methods for Separating Nonane Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonane (B91170) (C9H20) exists as 35 structural isomers, each exhibiting unique physical and chemical properties. The separation and identification of these isomers are critical in various fields, including petroleum analysis, environmental monitoring, and as impurities in pharmaceutical and chemical manufacturing. Due to their similar boiling points and chemical structures, resolving these branched alkanes presents a significant analytical challenge.[1][2] Gas chromatography (GC) is the premier technique for this purpose, relying on the careful selection of stationary phases and optimization of chromatographic parameters to achieve separation.[1][3]

This document provides detailed application notes and experimental protocols for the separation of nonane isomers using gas chromatography. It is intended to guide researchers, scientists, and drug development professionals in developing and optimizing their analytical methods.

Principles of Separation

The separation of nonane isomers by gas chromatography is primarily governed by their boiling points and their interactions with the stationary phase of the GC column.[1][3] Non-polar stationary phases are the industry standard for alkane analysis, as they facilitate elution based on the principle of "like dissolves like."[3] In general, for a given carbon number, branched isomers are more volatile (have lower boiling points) and therefore elute earlier than their straight-chain counterpart. The degree of branching also influences elution order, with more highly branched isomers typically eluting faster.

Achieving baseline separation of the numerous, closely-eluting nonane isomers requires high-efficiency capillary columns and precise control over experimental parameters. Key factors influencing separation include:

-

Stationary Phase Selection: The choice of the stationary phase is the most critical factor for achieving selectivity between isomers.[2]

-

Column Dimensions: Longer columns with smaller internal diameters generally provide higher resolution.[1][2][3]

-

Oven Temperature Program: A slow temperature ramp rate enhances the separation of closely eluting compounds.[2][3]

-

Carrier Gas Flow Rate: Optimizing the flow rate is crucial for minimizing peak broadening and maximizing resolution.[3]

Data Presentation

Table 1: Commonly Used GC Columns for Alkane Isomer Separation

| Column | Stationary Phase | Key Features | Max Temperature (°C) | Common Applications |

| Agilent J&W DB-5ht | (5%-Phenyl)-methylpolysiloxane | High thermal stability, low bleed, robust for high boilers. | 400 | High-temperature GC, analysis of waxes, triglycerides, and high molecular weight hydrocarbons.[1] |

| Restek Rtx-5MS | 5% Diphenyl / 95% Dimethyl Polysiloxane | Low bleed for mass spectrometry, excellent inertness. | 350 | Detailed hydrocarbon analysis, environmental analysis, drug screening.[1] |

| Agilent CP-Al2O3/KCl PLOT | Aluminum oxide/potassium chloride | High selectivity for C1-C9 hydrocarbons. | 205 | Analysis of light hydrocarbons in environmental air.[4] |

| Liquid Crystal Columns | Nematic liquid crystals | Unique selectivity based on molecular shape. | Varies | Separation of rigid positional and geometric isomers.[2][5][6] |

Table 2: Effect of GC Parameter Adjustments on Nonane Isomer Separation

| Parameter Change | Effect on Resolution | Effect on Analysis Time | Rationale |

| Stationary Phase | |||

| Switch from non-polar (e.g., DB-1) to slightly more polar (e.g., DB-5) | May alter selectivity and elution order of some isomers.[2] | Minimal change | Changes in intermolecular interactions between analytes and the stationary phase. |

| Column Dimensions | |||

| Increase Column Length (e.g., from 30 m to 60 m) | Increases resolution.[2][3] | Increases | More theoretical plates provide greater separation efficiency. |

| Decrease Internal Diameter (e.g., from 0.32 mm to 0.25 mm) | Increases resolution.[2][3] | May decrease with optimized flow | Higher efficiency and optimal linear velocity.[7] |

| Increase Film Thickness | Increases retention and may improve resolution of early eluting isomers.[2] | Increases | Greater interaction with the stationary phase. |

| Oven Temperature Program | |||

| Decrease Initial Temperature | Improves separation of more volatile, earlier eluting isomers.[2] | Increases | Enhances differential partitioning at the beginning of the run. |

| Decrease Ramp Rate (e.g., from 5 °C/min to 1 °C/min) | Generally improves resolution of closely eluting isomers.[2] | Increases | Allows more time for analytes to interact with the stationary phase, improving separation. |

| Carrier Gas | |||

| Decrease Flow Rate | Can improve resolution to an optimal point, then decreases. | Increases | Affects the efficiency of mass transfer in the column. |

Experimental Protocols

Protocol 1: General Screening Method for Nonane Isomers on a Non-Polar Column

This protocol provides a starting point for the separation of nonane isomers using a standard non-polar GC column. Optimization will likely be required based on the specific isomers of interest and the sample matrix.

1. Sample Preparation a. Prepare standards and samples in a volatile, non-polar solvent such as hexane (B92381). b. If necessary, perform a solvent extraction for solid or liquid matrices. A standard method involves submerging the sample in hexane, followed by gentle agitation. c. For complex matrices, such as insect cuticular waxes, extract the sample (e.g., a single insect) in 300-500 µL of hexane in a 2 mL GC vial.[2] d. If concentration is needed, evaporate the solvent under a gentle stream of nitrogen and reconstitute in a smaller, precise volume of hexane (e.g., 20-50 µL) immediately before GC analysis.[2]

2. Gas Chromatograph (GC) Setup

- Column: Restek Rtx-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-95% dimethylpolysiloxane column.[1]

- Injector: Split/Splitless Injector

- Detector: Flame Ionization Detector (FID)

- Carrier Gas: Helium or Hydrogen

3. GC Method Parameters

- Injector Temperature: 250 °C

- Injection Volume: 1 µL

- Split Ratio: 100:1 (can be optimized based on sample concentration).[3]

- Carrier Gas Flow Rate: 1.0 mL/min (constant flow mode).[2][3]

- Oven Temperature Program:

- Initial Temperature: 40 °C, hold for 2 minutes.[3]

- Ramp: 5 °C/min to 150 °C.[3] A slower ramp rate of 1-2 °C/min may be necessary for critical separations.[2]

- Hold at 150 °C for 5 minutes.

- Detector (FID) Temperature: 300 °C[3]

4. Data Analysis a. Integrate the peaks in the resulting chromatogram. b. Identify peaks by comparing retention times with known standards. c. For unknown peaks, consider using Kovats retention indices for tentative identification.[3] d. For complex mixtures, coupling the GC to a mass spectrometer (GC/MS) is recommended for definitive peak identification.[8]

Visualizations

Experimental Workflow

Caption: Experimental workflow for GC analysis of nonane isomers.

Logical Relationships in GC Optimization

Caption: Interplay of GC parameters and their effect on separation.

References

Application Note: Utilizing 2,2,3,3-Tetramethylpentane as a Reference Standard in the GC/MS Analysis of Gasoline Components

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of gasoline, a complex mixture of numerous hydrocarbons, is essential for quality control, regulatory adherence, and environmental monitoring. Gas chromatography coupled with mass spectrometry (GC/MS) stands as a robust analytical technique for the separation and identification of individual gasoline constituents. To ensure the accuracy and precision of quantitative measurements, the use of a reference standard is critical. 2,2,3,3-Tetramethylpentane, a highly branched alkane, serves as an excellent reference standard for this purpose. Its chemical inertness, thermal stability, and unique chromatographic and mass spectrometric characteristics make it a reliable choice for the quantitative analysis of hydrocarbons in complex matrices like gasoline.

This application note provides a comprehensive protocol for the application of this compound as a reference standard in the GC/MS analysis of gasoline, intended for researchers and professionals in analytical chemistry and related fields.

Physicochemical Properties of this compound

An in-depth understanding of the reference standard's properties is fundamental to its effective implementation in analytical methodologies.

| Property | Value |

| Chemical Formula | C₉H₂₀[1] |

| Molecular Weight | 128.25 g/mol [1] |

| CAS Number | 7154-79-2[1] |

| Boiling Point | 140.3 °C |

| Kovats Retention Index (Standard Non-polar Column) | Approximately 850[1] |

Experimental Protocols

The subsequent protocols outline a standardized procedure for employing this compound as a reference standard for the GC/MS analysis of gasoline. These may be adapted and optimized based on the specific analytical instrumentation and objectives.

Preparation of Standard Solutions

Accurate preparation of standard solutions is paramount for reliable quantification.[2][3]

-

1.1. Stock Standard Solution of this compound (1000 µg/mL):

-

On an analytical balance, accurately weigh 10 mg of high-purity (≥99%) this compound.

-

Transfer the weighed standard to a 10 mL Class A volumetric flask.

-

Dissolve the standard in a high-purity, volatile solvent such as n-pentane or hexane.

-

Ensure complete dissolution by gentle agitation, then bring the solution to the calibration mark with the same solvent.

-

Cap the flask and invert several times to ensure homogeneity.

-

Transfer the stock solution to a tightly sealed amber glass vial and store at 4°C to minimize evaporation.

-

-

1.2. Working Standard Solutions:

-

Prepare a series of working standard solutions by performing serial dilutions of the stock solution.

-

The concentration range of these working standards should encompass the anticipated concentration of the target analytes in the prepared gasoline sample.

-

Sample Preparation

Given the high concentration of analytes in commercial gasoline, a substantial dilution is necessary to bring the component concentrations within the linear dynamic range of the GC/MS system.[4]

-

Accurately perform a significant volumetric dilution of the gasoline sample using a high-purity volatile solvent (e.g., n-pentane or hexane). A preliminary dilution factor of 1:1000 (v/v) is a recommended starting point.

-

To this diluted gasoline sample, add a precise volume of the this compound stock solution to achieve a final concentration that falls within the mid-range of the calibration curve. This serves as the internal standard.

GC/MS Instrumentation and Conditions

The following table outlines typical GC/MS parameters for the analysis of gasoline components. These parameters should be optimized for the specific instrument in use to achieve the best chromatographic resolution and mass spectrometric sensitivity.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness[5] |

| Inlet Temperature | 250°C[4] |

| Injection Volume | 1 µL |

| Split Ratio | 100:1 (this may be adjusted based on sample concentration) |

| Carrier Gas | Helium, with a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature of 40°C, hold for 5 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes[4] |

| Mass Spectrometer | |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 35-550 amu |

Data Presentation

Table 1: Retention Time Data

The retention time of this compound is a key identifier in a chromatographic run. In a published analysis of unleaded gasoline, its retention was recorded as follows:

| Compound | Retention Time (min) |

| This compound | 233.05 (Note: This is a relative value from a specific analysis and will vary with instrument conditions) |

Table 2: Mass Spectral Fragmentation Data

The mass spectrum provides a chemical fingerprint for identification. The characteristic electron ionization mass spectrum of this compound is dominated by specific fragment ions.

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Probable Ion Fragment |

| 57 | 100 | C₄H₉⁺ (tert-butyl cation) |

| 43 | ~60 | C₃H₇⁺ |

| 71 | ~40 | C₅H₁₁⁺ |

| 41 | ~35 | C₃H₅⁺ |

| 99 | ~10 | [M-C₂H₅]⁺ |

| 128 | <1 | M⁺ (Molecular Ion) |

| Data sourced from the NIST Mass Spectrometry Data Center.[6] |

Visualizations

Caption: A schematic of the experimental workflow for the GC/MS analysis of gasoline utilizing an internal standard.

Caption: The logical relationship for the quantification of an analyte using the internal standard method.

References

- 1. This compound | C9H20 | CID 92723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 4. whitman.edu [whitman.edu]

- 5. researchgate.net [researchgate.net]

- 6. Pentane, 2,2,3,3-tetramethyl- [webbook.nist.gov]

Application Notes and Protocols for the Study of 2,2,3,3-Tetramethylpentane and Other Highly Branched Alkanes in Fuel Combustion

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,2,3,3-Tetramethylpentane is a highly branched isomer of nonane (B91170) (C9H20). While not as extensively studied as other isomers like iso-octane (2,2,4-trimethylpentane), its unique structure with a quaternary carbon center makes it a compound of interest for fundamental combustion studies. The high degree of branching is expected to influence its ignition characteristics and combustion chemistry, providing valuable data for the development and validation of chemical kinetic models for gasoline and jet fuels. Branched-chain alkanes are desirable components in gasoline due to their high octane (B31449) ratings, which improve engine performance and reduce knocking.[1][2] This document provides an overview of the applications of this compound in fuel combustion research and details the experimental protocols for characterizing its combustion properties. Given the limited direct experimental data on this compound, this guide also draws on methodologies used for other highly branched alkanes.

Key Applications in Fuel Combustion Studies

The study of this compound and its isomers is crucial for several areas of combustion research:

-

Chemical Kinetic Model Development and Validation: Experimental data on the ignition delay times and species concentration profiles of highly branched alkanes are essential for developing and validating detailed chemical kinetic models.[3][4][5] These models are critical for designing advanced combustion engines with higher efficiency and lower emissions.

-

Surrogate Fuel Formulation: Real fuels are complex mixtures of hundreds of hydrocarbons. Surrogate fuels, with a much smaller number of components, are formulated to mimic the physical and chemical properties of real fuels. Highly branched alkanes are key components of gasoline surrogates.[6]

-

Understanding Structure-Reactivity Relationships: The isomeric structure of a fuel molecule significantly impacts its combustion behavior. Studying a series of isomers, including highly branched ones like this compound, allows researchers to establish clear relationships between molecular structure and reactivity, such as ignition delay.

-

High-Octane Blending Components: Branched alkanes generally exhibit higher resistance to autoignition (knocking) and thus have higher octane numbers. Investigating the combustion of novel, highly branched structures can lead to the identification of new high-performance fuel additives.

Quantitative Data Presentation

While specific quantitative combustion data for this compound is scarce in publicly available literature, the following tables present representative data for a well-studied highly branched alkane, iso-octane (2,2,4-trimethylpentane), to illustrate the type of data generated in combustion studies. These values serve as a benchmark for what can be expected from similar experiments with this compound.

Table 1: Ignition Delay Times of Iso-octane/Air Mixtures at Stoichiometric Conditions (Φ=1.0)

| Temperature (K) | Pressure (atm) | Ignition Delay Time (µs) |

| 1200 | 10 | 1500 |

| 1300 | 10 | 450 |

| 1400 | 10 | 150 |

| 1200 | 20 | 800 |

| 1300 | 20 | 250 |

| 1400 | 20 | 80 |

Note: Data is illustrative and based on typical trends observed in shock tube experiments for iso-octane.

Table 2: Laminar Flame Speeds of Iso-octane/Air Mixtures at Atmospheric Pressure

| Equivalence Ratio (Φ) | Unburned Gas Temperature (K) | Laminar Flame Speed (cm/s) |

| 0.8 | 298 | 35 |

| 1.0 | 298 | 42 |

| 1.2 | 298 | 38 |

| 1.0 | 350 | 55 |

| 1.0 | 400 | 70 |

Note: Data is illustrative and based on typical trends for iso-octane.

Experimental Protocols